

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylmethanol

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Compound of Interest

Compound Name: *Benzhydrol*

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Abstract

Diphenylmethanol, also known as **benzhydrol**, is a secondary alcohol that serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and fragrance industries. Its unique structural and chemical characteristics make it a versatile building block for complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of diphenylmethanol, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.

Physical Properties

Diphenylmethanol is a white, crystalline solid at room temperature.^{[1][2]} A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Diphenylmethanol

Property	Value	References
Molecular Formula	C ₁₃ H ₁₂ O	[2][3][4]
Molecular Weight	184.23 g/mol	[2][4]
Appearance	White crystalline solid	[1][2]
Melting Point	65-69 °C (149-156 °F; 338-342 K)	[1][2][3][5]
Boiling Point	297-298 °C (567-568 °F; 570-571 K)	[1][2][3][5]
Density	1.103 g/cm ³	[1][2]
Solubility in water	0.5 g/L (at 20 °C)	[2][5]
Solubility in organic solvents	Soluble in ethanol, ether, chloroform, carbon disulfide, acetonitrile, and methanol.[1][6]	[1][6]
pKa	13.55 ± 0.20 (Predicted)	[6]
Flash Point	160 °C (320 °F; 433 K)	[1]

Chemical Properties and Reactivity

Diphenylmethanol exhibits reactivity typical of a secondary alcohol. The presence of two phenyl groups influences its chemical behavior, particularly in reactions involving the hydroxyl group and the benzylic carbon.

Oxidation

Diphenylmethanol can be readily oxidized to its corresponding ketone, benzophenone.[1] This is a common transformation in organic synthesis.

Reduction

While diphenylmethanol is the product of the reduction of benzophenone, further reduction is not a typical reaction under standard conditions.

Esterification

The hydroxyl group of diphenylmethanol can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid.

Spectroscopic Data

The structural features of diphenylmethanol give rise to a characteristic spectroscopic fingerprint.

Infrared (IR) Spectroscopy

The IR spectrum of diphenylmethanol displays characteristic absorption bands that confirm the presence of its functional groups. A broad and strong peak is observed in the region of 3200-3600 cm^{-1} , which is indicative of the O-H stretching vibration of the alcohol group.[7] Peaks in the 1500-1600 cm^{-1} range correspond to the C=C stretching vibrations of the aromatic rings.[7] The fingerprint region, between 1000-1300 cm^{-1} , contains various peaks that provide more specific structural information.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum of diphenylmethanol in CDCl_3 typically shows a singlet for the hydroxyl proton (OH), a singlet for the benzylic proton (CH), and multiplets for the aromatic protons (C_6H_5). The chemical shifts (δ) are approximately:

- δ 7.2-7.4 ppm: Multiplet, 10H (aromatic protons)
- δ 5.8 ppm: Singlet, 1H (benzylic proton)
- δ 2.2 ppm: Singlet, 1H (hydroxyl proton)

^{13}C NMR: The carbon NMR spectrum of diphenylmethanol in CDCl_3 exhibits signals for the aromatic carbons and the benzylic carbon. The approximate chemical shifts (δ) are:

- δ 143.8 ppm: Quaternary aromatic carbons
- δ 128.5 ppm: Aromatic CH carbons

- δ 127.6 ppm: Aromatic CH carbons
- δ 126.5 ppm: Aromatic CH carbons
- δ 76.3 ppm: Benzylic carbon (CH-OH)[6]

Mass Spectrometry (MS)

The electron ionization mass spectrum of diphenylmethanol shows a molecular ion peak (M^+) at m/z 184. The fragmentation pattern includes significant peaks at m/z 167, 105, and 77, corresponding to the loss of a hydroxyl radical, the benzoyl cation, and the phenyl cation, respectively.

Table 2: Spectroscopic Data of Diphenylmethanol

Technique	Key Features
IR (cm^{-1})	$\sim 3200\text{-}3600$ (O-H stretch, broad), $\sim 1500\text{-}1600$ (C=C aromatic stretch)[7]
^1H NMR (CDCl_3 , δ ppm)	$\sim 7.2\text{-}7.4$ (m, 10H), ~ 5.8 (s, 1H), ~ 2.2 (s, 1H)
^{13}C NMR (CDCl_3 , δ ppm)	~ 143.8 , ~ 128.5 , ~ 127.6 , ~ 126.5 , ~ 76.3 [6]
MS (m/z)	184 (M^+), 167, 105, 77

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of diphenylmethanol are provided below.

Synthesis of Diphenylmethanol via Reduction of Benzophenone

This protocol details the reduction of benzophenone using sodium borohydride, a common and efficient method.[8][9]

Workflow for the Synthesis of Diphenylmethanol via Reduction of Benzophenone



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Caption: Workflow for the synthesis of diphenylmethanol.

Materials:

- Benzophenone (5.5 g, 0.03 mol)
- Methanol (50 mL)
- Sodium borohydride (1.0 g, 0.026 mol)
- 6M Hydrochloric acid
- Diethyl ether
- Anhydrous magnesium sulfate
- Hexanes

Procedure:

- In a 100 mL round-bottom flask, dissolve 5.5 g of benzophenone in 50 mL of methanol.
- Cool the solution in an ice bath.
- Slowly and carefully add 1.0 g of sodium borohydride to the cooled solution over a period of ten minutes.
- After the addition is complete and the initial vigorous reaction has subsided, remove the flask from the ice bath and allow it to stir at room temperature for 20-30 minutes.
- Cool the mixture again in an ice bath and slowly add 6M HCl until the solution is acidic (test with litmus paper).

- Transfer the mixture to a separatory funnel and extract twice with 40-50 mL portions of diethyl ether.
- Combine the ether extracts and wash with 50 mL of water.
- Dry the ether layer with anhydrous magnesium sulfate.
- Filter off the drying agent and evaporate the ether on a steam bath to obtain the crude product.
- Recrystallize the crude diphenylmethanol from hexanes to yield pure, white crystals.

Synthesis of Diphenylmethanol via Grignard Reaction

This protocol outlines the synthesis of diphenylmethanol from phenylmagnesium bromide and benzaldehyde.

Workflow for the Synthesis of Diphenylmethanol via Grignard Reaction



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Caption: Workflow for Grignard synthesis of diphenylmethanol.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Bromobenzene
- Benzaldehyde
- Saturated aqueous ammonium chloride solution

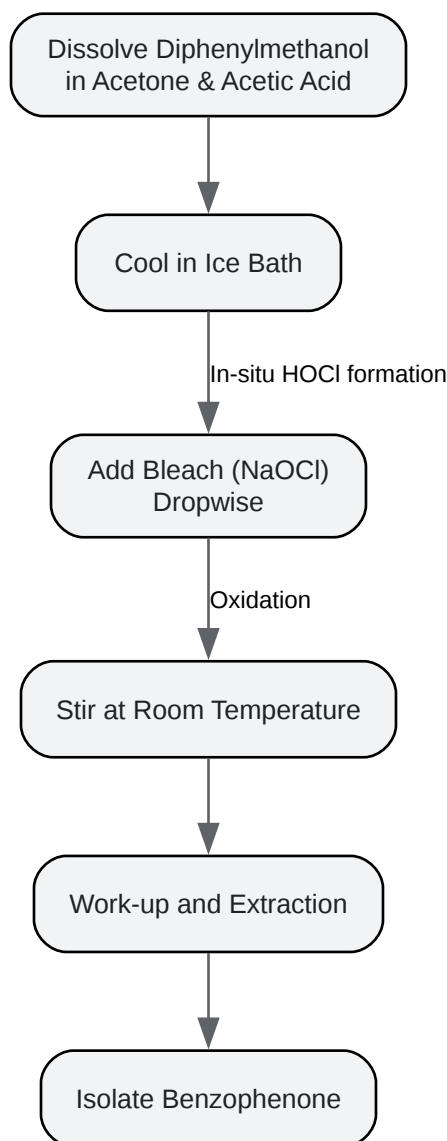
Procedure:

- Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Place magnesium turnings in the flask and add a small crystal of iodine.
- Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent.
- Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes.
- Cool the reaction mixture to room temperature and add a solution of benzaldehyde in anhydrous diethyl ether dropwise.
- Stir the mixture at room temperature for 1 hour.
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent.
- Recrystallize the crude product to obtain pure diphenylmethanol.

Oxidation of Diphenylmethanol to Benzophenone

This protocol describes the oxidation of diphenylmethanol using an in-situ generated hypochlorous acid.

Workflow for the Oxidation of Diphenylmethanol



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Caption: Oxidation of diphenylmethanol to benzophenone.

Materials:

- Diphenylmethanol
- Acetone
- Glacial acetic acid
- Commercial bleach (sodium hypochlorite solution)

Procedure:

- Dissolve diphenylmethanol in a mixture of acetone and glacial acetic acid in an Erlenmeyer flask.
- Cool the flask in an ice bath.
- While stirring, add commercial bleach dropwise over a period of 5-10 minutes.
- After the addition is complete, remove the ice bath and continue stirring at room temperature for 15-20 minutes.
- Perform a work-up by adding water and extracting the product with a suitable organic solvent like diethyl ether.
- Wash the organic layer, dry it, and evaporate the solvent to yield benzophenone.

Applications

Diphenylmethanol is a valuable precursor in several industrial applications:

- **Pharmaceuticals:** It is a key starting material in the synthesis of various pharmaceuticals, including antihistamines (e.g., diphenhydramine), antiallergenic agents, and antihypertensive agents.^[2] It is also used in the synthesis of modafinil.^[2]
- **Fragrances:** In the perfume industry, it is used as a fixative to prolong the scent of fragrances.^[2]
- **Agrochemicals and Polymers:** It also finds applications in the production of agrochemicals and as a terminating group in polymerization reactions.^[2]

Safety and Handling

Diphenylmethanol is an irritant to the eyes, skin, and respiratory system.^[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

Diphenylmethanol is a fundamentally important organic compound with well-defined physical and chemical properties. Its versatile reactivity makes it an indispensable building block in the synthesis of a wide range of commercially significant molecules. The experimental protocols and spectroscopic data provided in this guide offer a comprehensive resource for researchers and professionals working with this compound.

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